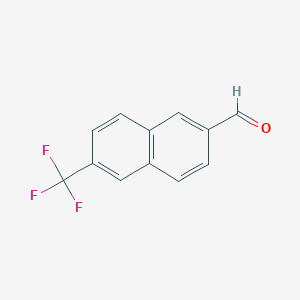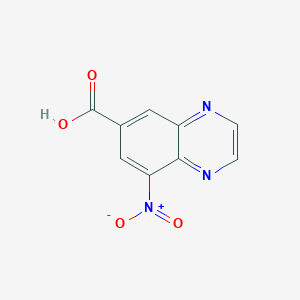![molecular formula C10H5ClN2S B11884216 2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)
2-Chlorothiazolo[5,4-f]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorothiazolo[5,4-f]isoquinoline is a heterocyclic compound that belongs to the class of thiazoloisoquinolines This compound is characterized by a fused ring system consisting of a thiazole ring and an isoquinoline ring
Vorbereitungsmethoden
The synthesis of 2-Chlorothiazolo[5,4-f]isoquinoline involves several steps. One common method starts with 6-aminoisoquinoline, which undergoes a reaction with potassium thiocyanate and bromine to form 6-amino-5-thiocyanoisoquinoline. This intermediate is then cyclized using hydrochloric acid to produce 2-aminothiazolo[5,4-f]isoquinoline. The final step involves a Sandmeyer reaction to yield this compound .
Analyse Chemischer Reaktionen
2-Chlorothiazolo[5,4-f]isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced using reagents like hydrogen iodide and red phosphorus to yield thiazolo[5,4-f]isoquinoline.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-Chlorothiazolo[5,4-f]isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chlorothiazolo[5,4-f]isoquinoline involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins .
Vergleich Mit ähnlichen Verbindungen
2-Chlorothiazolo[5,4-f]isoquinoline can be compared with other thiazoloisoquinoline derivatives, such as:
2-Hydroxythiazolo[5,4-c]isoquinoline: This compound has a hydroxyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
Thiazolo[4,5-c]isoquinoline: This isomer has a different ring fusion pattern, which affects its chemical behavior and applications.
Eigenschaften
Molekularformel |
C10H5ClN2S |
|---|---|
Molekulargewicht |
220.68 g/mol |
IUPAC-Name |
2-chloro-[1,3]thiazolo[5,4-f]isoquinoline |
InChI |
InChI=1S/C10H5ClN2S/c11-10-13-8-2-1-6-5-12-4-3-7(6)9(8)14-10/h1-5H |
InChI-Schlüssel |
KXCYLBYNSBQOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=NC=C3)SC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)



![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)

![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)



